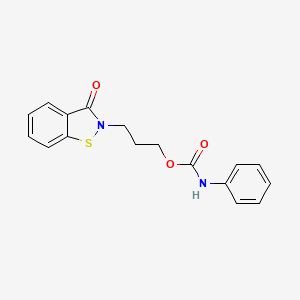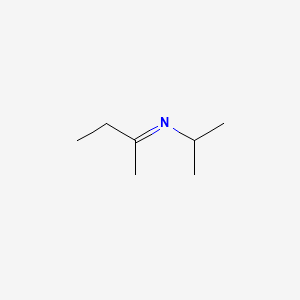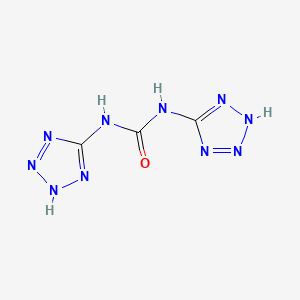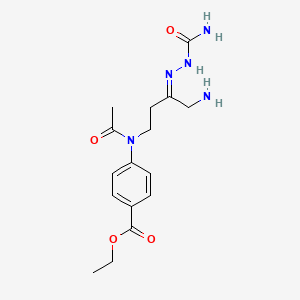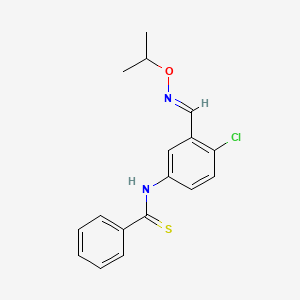
Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenecarbothioamide core, substituted with a 4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-nitrobenzaldehyde with isopropylamine to form the corresponding imine. This imine is then reduced to the amine, which is subsequently reacted with thiophosgene to yield the desired benzenecarbothioamide derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or imino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often carried out in ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions may require catalysts or base conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorantraniliprole: Another compound with a similar structure, known for its insecticidal properties.
Benzenesulfonamide derivatives: Compounds with similar core structures but different substituents, used in various pharmaceutical applications.
Uniqueness
Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
178870-37-6 |
|---|---|
Formule moléculaire |
C17H17ClN2OS |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
N-[4-chloro-3-[(E)-propan-2-yloxyiminomethyl]phenyl]benzenecarbothioamide |
InChI |
InChI=1S/C17H17ClN2OS/c1-12(2)21-19-11-14-10-15(8-9-16(14)18)20-17(22)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,22)/b19-11+ |
Clé InChI |
IODWBGZDSUEGJP-YBFXNURJSA-N |
SMILES isomérique |
CC(C)O/N=C/C1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2)Cl |
SMILES canonique |
CC(C)ON=CC1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




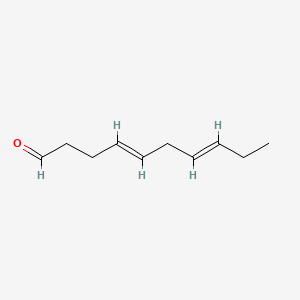
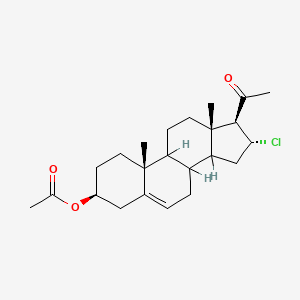
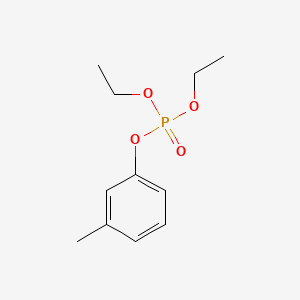
![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)

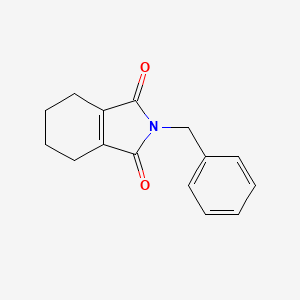
![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
